Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate
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Overview
Description
Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate is an organoboron compound featuring a thiophene ring substituted with a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate typically involves the following steps:
Borylation of Thiophene: The thiophene ring is first functionalized with a boronate ester group. This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source and a suitable palladium catalyst.
Esterification: The resulting boronated thiophene is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate. This step introduces the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronate ester group can undergo oxidation to form the corresponding boronic acid.
Suzuki Coupling: The compound can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate in an organic solvent like toluene or ethanol.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic acid derivatives.
Suzuki Coupling: Biaryl or vinyl-thiophene derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki coupling.
Materials Science: Incorporated into polymers and other materials to impart specific electronic or optical properties.
Biology and Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds due to its ability to form stable carbon-boron bonds.
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery and diagnostic applications.
Industry
Electronics: Utilized in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: Employed as a ligand or catalyst in various industrial chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its boronate ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and applications, such as in the formation of bioconjugates or in catalysis. The thiophene ring provides a stable aromatic system that can participate in π-π interactions and other non-covalent interactions, enhancing the compound’s utility in materials science and organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki coupling reactions.
Thiophene-2-boronic Acid: A simpler boronic acid derivative of thiophene.
Ethyl 2-(5-bromothiophen-2-yl)acetate: A brominated analogue used in similar synthetic applications.
Uniqueness
Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate is unique due to the presence of both the boronate ester and the ethyl acetate groups, which provide dual functionality. This allows for a wider range of chemical transformations and applications compared to simpler boronic acid derivatives or thiophene compounds.
This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4S/c1-6-17-12(16)9-10-7-8-11(20-10)15-18-13(2,3)14(4,5)19-15/h7-8H,6,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDKZHPJLDBLKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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